Mephenytoin, (+)-

Pharmacokinetics Enantioselectivity CYP2C19 Phenotyping

Researchers relying on racemic mephenytoin or omeprazole for CYP2C19 phenotyping face confounding kinetics from off-target isoforms (CYP2C9, CYP3A4), compromising DDI predictions. (S)-Mephenytoin (CAS 70989-04-7) is the pure S-enantiomer that eliminates this variability. • 100-fold selectivity for CYP2C19 over CYP2C9/2C18-enables unambiguous metabolic phenotyping. • 5.6-9.2× greater inhibition sensitivity vs. omeprazole for accurate IC₅₀ and TDI determination. • ≥98% purity, optically pure (+102° rotation), ideal for chiral LC-MS/MS method validation. Supplied as a crystalline solid with full Certificates of Analysis; global shipping for R&D use.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 70989-04-7
Cat. No. B013647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMephenytoin, (+)-
CAS70989-04-7
Synonyms(S)-5-Ethyl-3-methyl-5-phenylhydantoin;  (+)-Mephenytoin;  (5S)-5-Ethyl-3-methyl-5-phenyl-2,4-imidazolidinedione; 
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2
InChIInChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/t12-/m0/s1
InChIKeyGMHKMTDVRCWUDX-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

(S)-Mephenytoin: Stereospecific CYP2C19 Probe


(S)-Mephenytoin (CAS 70989-04-7, also known as (+)-Mephenytoin) is the pure S-enantiomer of the hydantoin-derivative anticonvulsant mephenytoin [1]. It is chemically defined as (5S)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione with a molecular weight of 218.25 g/mol and a reported melting point of 135–138°C and specific optical rotation of +102° (c = 0.5 in ethanol) . This single-enantiomer compound is predominantly utilized not for its historical clinical use, but as a stereospecific probe substrate for the genetically polymorphic cytochrome P450 isoform CYP2C19, enabling precise in vitro and in vivo metabolic phenotyping free from the confounding kinetics of the R-enantiomer [2].

Stereospecific CYP2C19 probe research
Enantiomer-pure workflow eliminates R-enantiomer kinetic interference
Supports in vitro inhibition and pharmacogenetic phenotyping studies

Why (S)-Mephenytoin Substitution Fails


Substituting (S)-Mephenytoin (CAS 70989-04-7) with the racemic mixture or alternative CYP2C19 probes such as omeprazole or proguanil introduces significant experimental variability. The racemic mixture contains R-mephenytoin, which exhibits a 30- to 40-fold longer elimination half-life and is metabolized by distinct CYP isoforms (e.g., CYP2C9, CYP3A4) [1], leading to confounding pharmacokinetic profiles and obscuring true CYP2C19 activity. Furthermore, (S)-mephenytoin demonstrates superior sensitivity as a CYP2C19 probe in inhibition assays, being inhibited an average of 5.6-fold more potently than omeprazole [2]. Generic substitution therefore compromises both the stereospecificity and quantitative accuracy of metabolic phenotyping and drug-drug interaction studies, necessitating the use of the pure (S)-enantiomer for reproducible, high-fidelity data.

Racemate Inclusion of R-mephenytoin introduces distinct CYP2C9/3A4 metabolism and prolonged half-life, which may obscure CYP2C19 phenotyping.
Omeprazole Inhibition sensitivity may be lower, potentially missing weak CYP2C19 interactions that the (S)-enantiomer can detect.
Proguanil Alternative probe with different substrate-interaction profile; reported rank in inhibition assays may not transfer directly.

(S)-Mephenytoin vs. Key Comparators


Enantioselective Clearance and Elimination Half-Life

In extensive metabolizers (EM), (S)-mephenytoin demonstrates markedly different pharmacokinetics compared to the R-enantiomer. Mean oral clearance of (S)-mephenytoin is 100- to 200-fold higher than that of (R)-mephenytoin (4.7 vs. 0.027 L/min), and its elimination half-life is 30- to 40-fold shorter (2.1 hr vs. 76 hr) [1]. In a separate study, the peak plasma level of S-mephenytoin was only one-fifth that of R-mephenytoin, with an elimination half-life of <3 hours compared to >70 hours for the R-enantiomer [2].

Enantioselective Clearance
Head-to-head
Oral clearance: 4.7 vs 0.027 L/min
Half‑life: 2.1 hr vs 76 hr
Supports enantiomer-dependent clearance differentiation in phenotyping.
Human EM subjects; racemic dose context.
Pharmacokinetics Enantioselectivity CYP2C19 Phenotyping

CYP2C19 Isoform Selectivity

When expressed in a yeast cDNA system, recombinant CYP2C19 stereospecifically 4'-hydroxylated (S)-mephenytoin with a turnover number at least 10 times higher than that of human liver microsomes. In contrast, CYP2C9 (both Ile359 and Leu359 alleles) and CYP2C18 metabolized this substrate at a rate 100-fold lower than CYP2C19, and metabolism by these isoforms was not stereospecific for the S-enantiomer [1].

Isoform Selectivity
Head-to-head
CYP2C19 vs CYP2C9/18: >100‑fold higher 4′‑hydroxylation
Indicates isoform-selectivity assay context for CYP2C19 probe use.
Recombinant yeast cDNA expression system.
Enzyme Specificity Cytochrome P450 Recombinant Expression

CYP2C19 Probe Inhibition Sensitivity

In a panel of 24 inhibitors screened against four CYP2C19 substrate probes, (S)-mephenytoin was inhibited an average of 5.6-fold more potently than (R)- or (S)-omeprazole and 9.2-fold more potently than (S)-fluoxetine [1]. Hierarchical clustering of inhibition data placed (S)-mephenytoin in a distinct probe grouping, indicating a unique inhibitor-substrate interaction profile not captured by omeprazole or fluoxetine [1].

Inhibition Sensitivity
Head-to-head
(S)‑Mephenytoin inhibited 5.6‑fold more potently than omeprazole probes
Reported inhibition potency difference; supports DDI screening context.
24 inhibitors screened; recombinant enzyme.
Drug-Drug Interaction CYP2C19 Inhibition Probe Comparison

S/R Enantiomeric Ratio for CYP2C19 Phenotyping

In a cohort of 174 healthy German volunteers, the S/R enantiomeric ratio of mephenytoin in urine reliably discriminated poor metabolizers (PMs) from extensive metabolizers (EMs). Individuals homozygous for the CYP2C19 m1 mutation exhibited an S/R ratio ≥ 0.9, whereas heterozygous carriers had a median S/R ratio of 0.06, compared to 0.01 in individuals without the mutation (p = 0.0005) [1]. The population frequency of the m1 mutation was 0.15, and 4% of the cohort were classified as PMs [1].

S/R Phenotyping Ratio
Class-level
S/R ratio ≥0.9 (PMs) vs 0.01 (wild‑type); 90‑fold increase
Enables genotype-correlated metabolizer stratification in cohort studies.
Urinary ratio 5‑8 h post‑dose; enantiospecific HPLC.
Pharmacogenetics CYP2C19 Genotyping Population Studies

Optimal Use Cases for (S)-Mephenytoin


Preclinical CYP2C19 Phenotyping & DDI Screening

Due to its 100-fold selectivity for CYP2C19 over CYP2C9/CYP2C18 [1] and 5.6- to 9.2-fold greater sensitivity to inhibition than omeprazole or fluoxetine [2], (S)-mephenytoin is the preferred substrate for in vitro CYP2C19 inhibition assays. This compound enables accurate determination of IC50 values and identification of time-dependent inhibition (TDI) for new chemical entities, reducing the likelihood of false-negative DDI predictions that could delay regulatory approval or compromise patient safety.

Pharmacogenetic Studies & Metabolizer Stratification

The 30- to 40-fold difference in elimination half-life between S- and R-enantiomers [3] and the well-established correlation between urinary S/R ratio and CYP2C19 genotype [4] make (S)-mephenytoin a robust phenotypic probe for pharmacogenetic cohort studies. Researchers can reliably stratify subjects as extensive, intermediate, or poor metabolizers without the confounding influence of the slowly cleared R-enantiomer, enabling more accurate genotype-phenotype correlation analyses and personalized dosing algorithm development.

Enantioselective Metabolism & Chiral Pharmacology

As a pure S-enantiomer with a well-characterized, stereospecific metabolic pathway (4'-hydroxylation by CYP2C19), (S)-mephenytoin serves as a model compound for investigating enantioselective drug metabolism and disposition. Its stark contrast in clearance and half-life relative to the R-enantiomer (100- to 200-fold difference in clearance) [3] provides a benchmark for chiral separation method development, in vitro-in vivo extrapolation (IVIVE) modeling, and studies of polymorphic drug oxidation.

QC & Reference Standard for Analytical Methods

With a defined melting point (135–138°C), high optical purity (+102° rotation), and commercial availability at 98% purity , (S)-mephenytoin is an ideal reference standard for developing and validating enantiospecific analytical methods (e.g., chiral HPLC, LC-MS/MS) for quantification of mephenytoin and its metabolites in biological matrices. This ensures accurate and reproducible data in both preclinical and clinical bioanalytical workflows.

Application
Selection Property
Validation Focus
CYP2C19 inhibition screening assays
Stereochemical purity and isoform-selectivity profile
Reported inhibition sensitivity and DDI prediction research
Pharmacogenetic cohort phenotyping
Enantiomer-specific clearance and urinary S/R ratio context
Genotype-phenotype correlation analysis in research populations
Enantioselective metabolism studies
Well‑characterized stereospecific 4′‑hydroxylation pathway
Chiral separation and IVIVE modeling research
Chiral analytical reference standard
Certified enantiomeric identity and high optical purity
Method validation for enantiospecific bioanalytical workflows

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